molecular formula C19H20N4O4S B11011015 methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11011015
M. Wt: 400.5 g/mol
InChI Key: YRKSDBOMQCMHKI-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound’s unique structure makes it a valuable subject of study in pharmaceutical and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The process can be modified using various catalysts and conditions, such as formic acid, different amines, or microwave-induced synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as microwave-induced synthesis and DES, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the quinazolinone core .

Scientific Research Applications

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone moiety is known to inhibit various enzymes, potentially disrupting critical biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new therapeutic agents .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-11(2)16-15(18(26)27-3)22-19(28-16)21-14(24)8-9-23-10-20-13-7-5-4-6-12(13)17(23)25/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,24)

InChI Key

YRKSDBOMQCMHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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